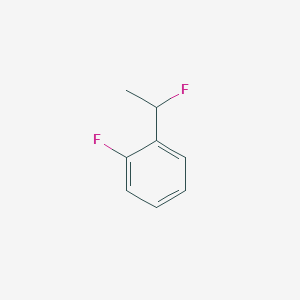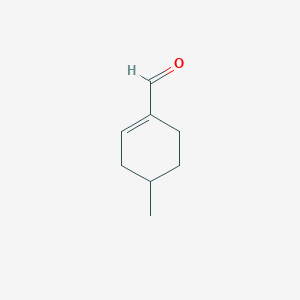
4-Methylcyclohex-1-ene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylcyclohex-1-ene-1-carbaldehyde is an organic compound with the molecular formula C8H12O. It is a derivative of cyclohexene, featuring a methyl group and an aldehyde group attached to the cyclohexene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methylcyclohex-1-ene-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-methylcyclohexene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place under controlled conditions to ensure the selective formation of the aldehyde group.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes. Catalysts such as palladium or platinum are used to facilitate the oxidation of 4-methylcyclohexene. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylcyclohex-1-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the aldehyde group. The reaction is usually performed in an inert solvent like tetrahydrofuran.
Substitution: Halogenating agents such as bromine or chlorine can be used to introduce halogen atoms into the compound.
Major Products Formed
Oxidation: 4-Methylcyclohex-1-ene-1-carboxylic acid.
Reduction: 4-Methylcyclohex-1-ene-1-methanol.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-Methylcyclohex-1-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-methylcyclohex-1-ene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclohexene-1-carboxaldehyde, 4-methyl-: Similar structure but with the aldehyde group at a different position.
1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-: Contains an isopropenyl group instead of a methyl group.
4-Methyl-1-cyclohexanecarboxylic acid: The aldehyde group is replaced by a carboxylic acid group.
Uniqueness
4-Methylcyclohex-1-ene-1-carbaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its combination of a cyclohexene ring, a methyl group, and an aldehyde group makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
4-methylcyclohexene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-7-2-4-8(6-9)5-3-7/h4,6-7H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXNNWMNNHICMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617304 |
Source


|
| Record name | 4-Methylcyclohex-1-ene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90435-04-4 |
Source


|
| Record name | 4-Methylcyclohex-1-ene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~2~-[(1,3-Dioxolan-2-yl)methyl]-N-(2-phenylethyl)glycinamide](/img/structure/B14372400.png)
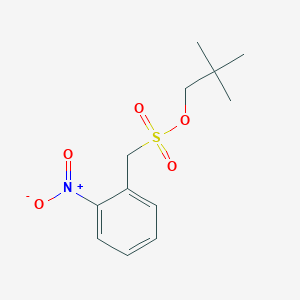


![3-[(2-Heptylundecyl)oxy]propane-1,2-diol](/img/structure/B14372419.png)
![2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14372429.png)
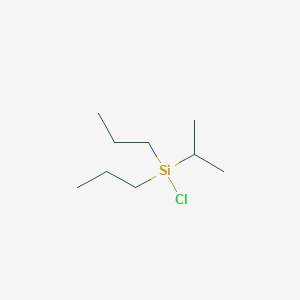
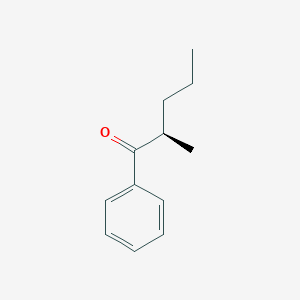
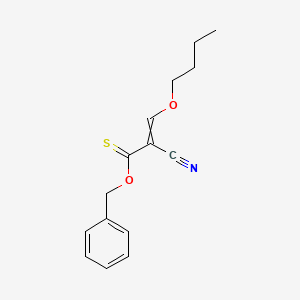
![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14372452.png)
![2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14372457.png)
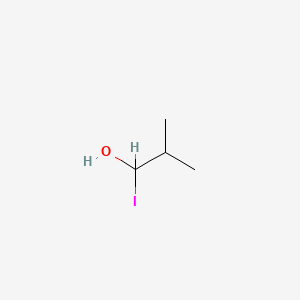
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-pyridin-2-ylurea](/img/structure/B14372479.png)
